molecular formula C16H11NO4S B2941689 (E)-2-(benzenesulfonyl)-3-(1,3-benzodioxol-5-yl)prop-2-enenitrile CAS No. 7605-38-1

(E)-2-(benzenesulfonyl)-3-(1,3-benzodioxol-5-yl)prop-2-enenitrile

Cat. No. B2941689
CAS RN: 7605-38-1
M. Wt: 313.33
InChI Key: HVWWVMVGGXJMBU-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(benzenesulfonyl)-3-(1,3-benzodioxol-5-yl)prop-2-enenitrile, also known as BSPP, is a synthetic molecule that has been studied for its potential use in scientific research. BSPP is a member of the benzenesulfonyl family and is composed of two benzene rings and a sulfonyl group. BSPP is widely used in the synthesis of other compounds and has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities.

Scientific Research Applications

Organic Synthesis Applications

This compound is involved in the synthesis and functionalization of heterocycles, an essential aspect of organic chemistry. For instance, the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, including similar structures, has been explored to develop new methodologies for the synthesis of α-fluoro esters and other derivatives (Wnuk et al., 2000). Such processes are crucial for creating building blocks in pharmaceuticals and agrochemicals.

Antimicrobial Activity

Compounds with similar structures have been synthesized to investigate their antimicrobial properties. For example, a series of derivatives was tested for their activity against Mycobacterium tuberculosis, leading to insights into structure-activity relationships (Sanna et al., 2002). This research contributes to the ongoing search for new antimycobacterial agents.

Material Science and Photodynamic Therapy

In material science and photodynamic therapy, derivatives of similar compounds have been utilized to create new materials with potential applications. For instance, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, making them promising for photodynamic therapy applications (Pişkin et al., 2020).

Catalysis

In the field of catalysis, derivatives of this compound have been used to develop new catalysts for organic reactions. For instance, ruthenium complexes containing aromatic sulfonamides have shown efficacy as catalysts for the transfer hydrogenation of acetophenone derivatives, demonstrating the versatility of these structures in catalytic applications (Dayan et al., 2013).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(1,3-benzodioxol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4S/c17-10-14(22(18,19)13-4-2-1-3-5-13)8-12-6-7-15-16(9-12)21-11-20-15/h1-9H,11H2/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWWVMVGGXJMBU-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.